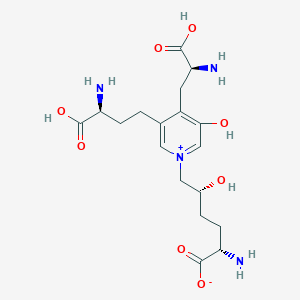

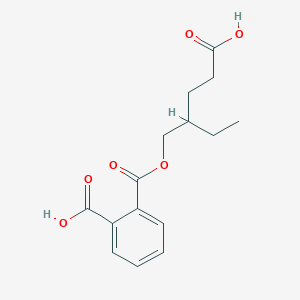

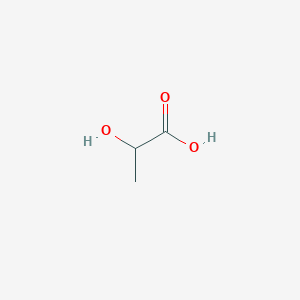

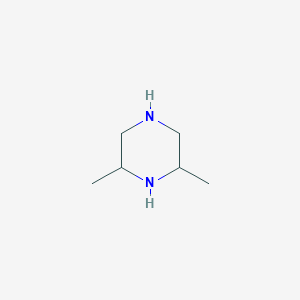

![molecular formula C5H4N4O2 B042823 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one CAS No. 40775-75-5](/img/structure/B42823.png)

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one

Overview

Description

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one, also known as HZ-166, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for drug development.

Mechanism Of Action

The mechanism of action of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation. In Alzheimer's disease, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce the accumulation of amyloid beta plaques, which are believed to contribute to the development of the disease. In epilepsy, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce seizure activity by modulating the activity of certain ion channels in the brain.

Biochemical And Physiological Effects

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to have several biochemical and physiological effects in animal models. In cancer research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In Alzheimer's disease research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to improve cognitive function by reducing inflammation and oxidative stress in the brain. In epilepsy research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce seizure activity by modulating the activity of certain ion channels in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one for lab experiments is its unique chemical structure, which makes it a potential candidate for drug development. Additionally, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been extensively studied in preclinical models, which provides a strong foundation for further research. However, one of the limitations of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one. One potential direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and epilepsy. Another direction is to explore its potential as a drug candidate for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one and to optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one involves a multi-step process that begins with the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate to yield 5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then converted to 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one by reacting with phosphorous oxychloride. Finally, the chloro derivative is converted to the desired compound, 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one, by reacting with sodium hydroxide in methanol.

Scientific Research Applications

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to improve cognitive function and reduce amyloid beta accumulation in animal models. In epilepsy research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce seizure activity in animal models.

properties

IUPAC Name |

7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-3-1-4(11)9-5(8-3)6-2-7-9/h1-2,11H,(H,6,7,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSUQXAMLTWXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)NC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294055 | |

| Record name | 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one | |

CAS RN |

40775-75-5 | |

| Record name | NSC93884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)